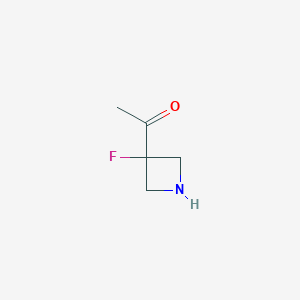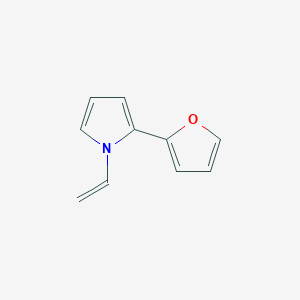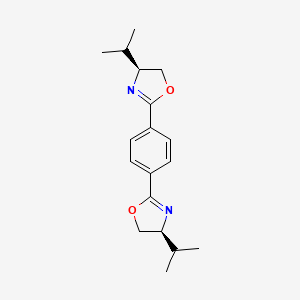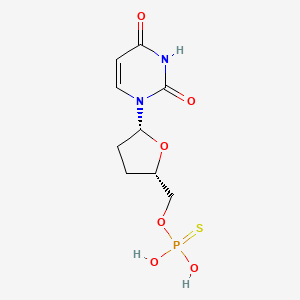
2',3'-Dideoxyuridine-5'-O-monothiophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxyuridine-5’-O-monothiophosphate is a synthetic nucleoside analog. It is structurally similar to uridine but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in biochemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate typically involves the following steps:
Starting Material: The synthesis begins with uridine.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a series of chemical reactions, often involving protective groups and reducing agents.
Phosphorylation: The 5’-hydroxyl group is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride or a phosphoramidite reagent.
Thio-Substitution: The phosphate group is converted to a monothiophosphate by introducing a sulfur atom, typically using reagents like thiophosphoryl chloride.
Industrial Production Methods: Industrial production of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 2’,3’-Dideoxyuridine-5’-O-monothiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group.
Substitution: The monothiophosphate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of the nucleoside.
Reduction Products: Reduced forms of the monothiophosphate group.
Substitution Products: Nucleoside analogs with different functional groups.
科学的研究の応用
2’,3’-Dideoxyuridine-5’-O-monothiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate involves its incorporation into DNA or RNA chains during synthesis. Once incorporated, it acts as a chain terminator, preventing further elongation of the nucleic acid strand. This inhibition of nucleic acid synthesis can lead to cell death, making it a potential therapeutic agent.
Molecular Targets and Pathways:
DNA Polymerase: Inhibits the activity of DNA polymerase enzymes.
RNA Polymerase: Can also affect RNA polymerase activity.
Apoptosis Pathways: Induces apoptosis in cancer cells by disrupting DNA synthesis.
類似化合物との比較
2’,3’-Dideoxyuridine: Lacks the monothiophosphate group but shares the deoxygenated ribose structure.
2’,3’-Dideoxycytidine: Another nucleoside analog with similar deoxygenation but different base.
2’,3’-Dideoxyadenosine: Similar structure with an adenine base instead of uracil.
Uniqueness: 2’,3’-Dideoxyuridine-5’-O-monothiophosphate is unique due to its monothiophosphate group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C9H13N2O6PS |
|---|---|
分子量 |
308.25 g/mol |
IUPAC名 |
1-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N2O6PS/c12-7-3-4-11(9(13)10-7)8-2-1-6(17-8)5-16-18(14,15)19/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,19)/t6-,8+/m0/s1 |
InChIキー |
LENMXODJHHVTIA-POYBYMJQSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1COP(=S)(O)O)N2C=CC(=O)NC2=O |
正規SMILES |
C1CC(OC1COP(=S)(O)O)N2C=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



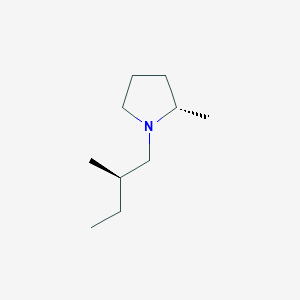
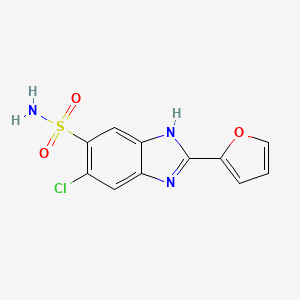
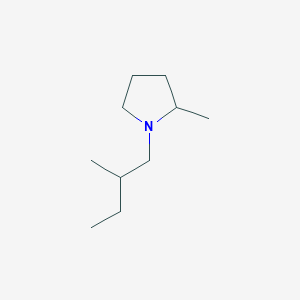
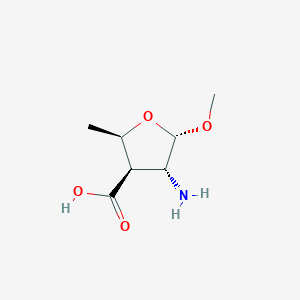

![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
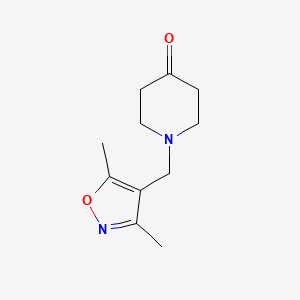
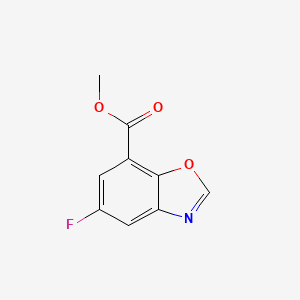
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
